

Application Notes and Protocols: Long-Term Stability of Ovral under Various Experimental Conditions

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Compound of Interest

Compound Name: Ovral

Cat. No.: B607380

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ovral is a combination oral contraceptive containing levonorgestrel, a progestin, and ethinyl estradiol, an estrogen. The long-term stability of this formulation is critical to ensure its safety, efficacy, and quality throughout its shelf life. These application notes provide a summary of stability data under various experimental conditions, detailed protocols for stability-indicating analytical methods, and an overview of the hormonal signaling pathways affected by the active pharmaceutical ingredients (APIs). Understanding the stability profile of **Ovral** is essential for proper storage, handling, and regulatory compliance.

Data Presentation: Stability of Levonorgestrel/Ethinyl Estradiol Tablets

The following tables summarize representative quantitative data from stability studies on combined levonorgestrel and ethinyl estradiol tablets under different storage conditions. This data is crucial for determining the shelf life and appropriate storage recommendations for the product.

Table 1: Long-Term and Accelerated Stability Data for Levonorgestrel/Ethinyl Estradiol Tablets

Storage Condition (Temperature/ Relative Humidity)	Duration	Parameter	Specification	Results
25°C / 60% RH	24 Months	Assay of Levonorgestrel	90.0% - 110.0%	Complies
Assay of Ethinyl Estradiol	90.0% - 110.0%	Complies		
Degradation Products	NMT 1.0%	Complies		
30°C / 70% RH	12 Months	Assay of Levonorgestrel	90.0% - 110.0%	Complies
Assay of Ethinyl Estradiol	90.0% - 110.0%	Complies		
Degradation Products	NMT 1.0%	Complies		
40°C / 75% RH	6 Months	Assay of Levonorgestrel	90.0% - 110.0%	Complies
Assay of Ethinyl Estradiol	90.0% - 110.0%	A significant change in ethinyl estradiol content was observed. [1]		
Degradation Products	NMT 1.0%	Complies		

NMT: Not More Than. Data is representative of studies on generic levonorgestrel/ethinyl estradiol tablets.[\[1\]](#)[\[2\]](#)

Table 2: Forced Degradation Studies of Levonorgestrel and Ethinyl Estradiol Tablets

Stress Condition	Reagent/Condition	Duration	Levonorgestrel Degradation (%)	Ethinyl Estradiol Degradation (%)
Acid Hydrolysis	0.1N HCl	8 hours at 80°C	~10-15%	~15-20%
Base Hydrolysis	0.1N NaOH	4 hours at 80°C	~15-20%	~20-25%
Oxidation	3% H ₂ O ₂	24 hours at RT	~5-10%	~10-15%
Thermal Degradation	80°C	48 hours	~2-5%	~5-8%
Photolytic Degradation	UV light (254 nm)	24 hours	Considered photostable with minor degradation.[1]	Considered photostable with minor degradation.[1]

RT: Room Temperature. Degradation percentages are approximate values synthesized from various forced degradation studies on similar oral contraceptive formulations.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Ovral Tablets

This protocol describes a stability-indicating HPLC method for the simultaneous determination of levonorgestrel and ethinyl estradiol in tablet dosage forms.

1. Instrumentation

- High-Performance Liquid Chromatograph with a UV detector.
- Data acquisition and processing software.

2. Chromatographic Conditions

- Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

- Mobile Phase: Acetonitrile and Water (in a gradient or isocratic mode, e.g., 50:50 v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 215 nm for both analytes or specific wavelengths like 245 nm for levonorgestrel and 280 nm for ethinyl estradiol.
- Injection Volume: 20 μ L
- Column Temperature: 30°C

3. Preparation of Solutions

- Standard Solution: Accurately weigh and dissolve reference standards of levonorgestrel and ethinyl estradiol in the mobile phase to obtain a known concentration.
- Sample Solution: Weigh and finely powder not fewer than 20 **Ovral** tablets. Transfer an amount of powder equivalent to one tablet into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 μ m filter.

4. Forced Degradation Study

- Acid Hydrolysis: Dissolve the tablet powder in 0.1N HCl and heat at 80°C for 8 hours. Neutralize the solution before injection.
- Base Hydrolysis: Dissolve the tablet powder in 0.1N NaOH and heat at 80°C for 4 hours. Neutralize the solution before injection.
- Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Store the powdered tablets at 80°C for 48 hours, then prepare the sample solution.
- Photolytic Degradation: Expose the powdered tablets to UV light (254 nm) for 24 hours, then prepare the sample solution.

5. Analysis

- Inject the standard, sample, and degraded solutions into the chromatograph.
- The method should be able to separate the peaks of the active ingredients from any degradation products.

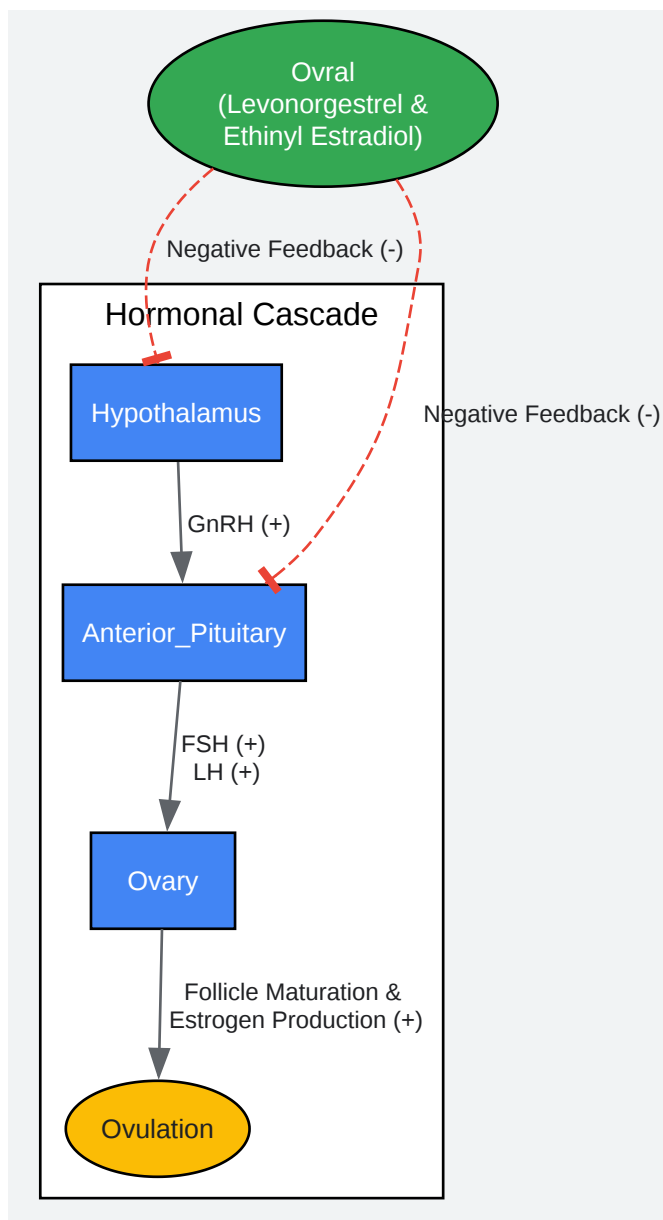
6. Validation Parameters (as per ICH guidelines)

- Specificity (in the presence of degradation products and placebo).
- Linearity (over a range of concentrations).
- Accuracy (recovery studies).
- Precision (repeatability and intermediate precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ).
- Robustness (small variations in method parameters).

Mandatory Visualizations

Signaling Pathways

The contraceptive effect of **Ovral** is primarily achieved through the modulation of the hypothalamic-pituitary-ovarian axis.



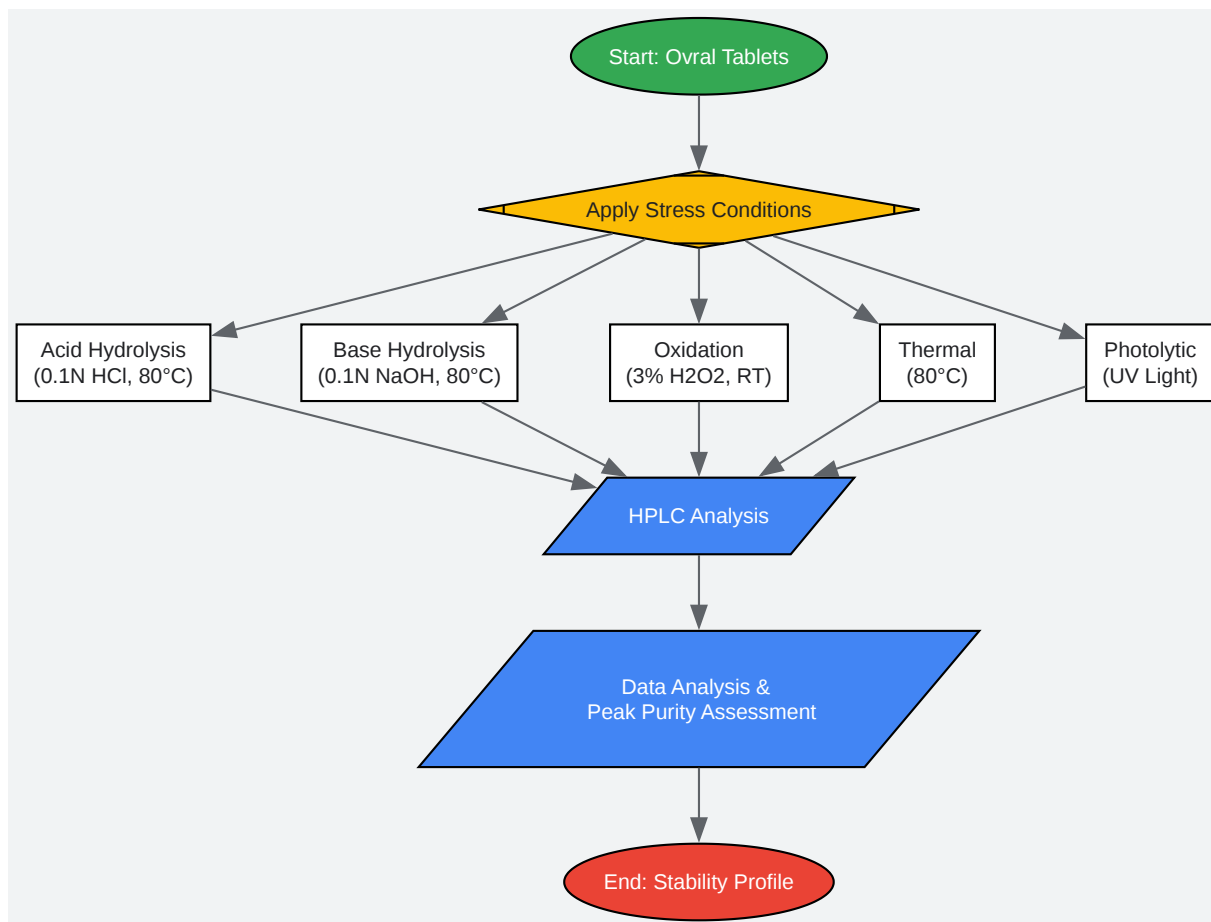
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Caption: Hormonal cascade inhibited by **Ovral**.

The active components of **Ovral**, levonorgestrel and ethinyl estradiol, exert negative feedback on the hypothalamus and pituitary gland. Ethinyl estradiol inhibits the release of follicle-stimulating hormone (FSH), while levonorgestrel inhibits the release of luteinizing hormone (LH).^{[3][4]} This suppression of gonadotropins prevents follicular development and the LH surge, thereby inhibiting ovulation.^{[5][6][7]}

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study as part of a stability-indicating method development.



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Caption: Workflow for forced degradation study.

Conclusion

The long-term stability of **Ovral** is a multifactorial issue influenced by temperature, humidity, and light. The provided data and protocols offer a framework for researchers and drug

development professionals to assess and ensure the stability of levonorgestrel and ethinyl estradiol formulations. The stability-indicating HPLC method is a robust tool for quantifying the active ingredients and their degradation products, ensuring that the product remains safe and effective throughout its shelf life. The understanding of the hormonal signaling pathways further elucidates the mechanism of action and the importance of maintaining the integrity of the active pharmaceutical ingredients.

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